molecular formula C19H17BrFNO B7830261 GPR30 agonist-1

GPR30 agonist-1

Numéro de catalogue B7830261
Poids moléculaire: 374.2 g/mol
Clé InChI: YGLAUQAYNBUDIJ-BIENJYKASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

GPR30 agonist-1 is a useful research compound. Its molecular formula is C19H17BrFNO and its molecular weight is 374.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality GPR30 agonist-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GPR30 agonist-1 including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

GPR30 agonist-1, also known as G-1, is a selective agonist of the G protein-coupled receptor 30 (GPR30), which is implicated in various physiological and pathological processes. Research on GPR30 has increased understanding of its role in diverse biological functions.

Cardiovascular Effects

GPR30 agonist-1 has shown potential in cardiovascular research. For instance, in a study by Wang et al. (2012), G-1 was found to preserve diastolic function and structure in rats, suggesting a role in mitigating adverse effects of estrogen loss on left ventricular remodeling and diastolic dysfunction in post-menopausal women (Wang et al., 2012). Similarly, Li et al. (2012) observed that G-1 induced vasodilation in diabetic rats, highlighting its beneficial effects on vascular function (Li et al., 2012).

Cancer Research

G-1 has been studied in the context of cancer, particularly breast cancer. Lubig et al. (2012) found that combined treatment with G-1 and Herceptin exerted an additive growth-inhibitory effect on breast cancer cells, altering the expression of various genes (Lubig et al., 2012). Another study by Wei et al. (2014) demonstrated that G-1 inhibited the growth of estrogen receptor-negative breast cancer cells, suggesting a potential role in treating this cancer type (Wei et al., 2014).

Neurological Effects

GPR30 agonist-1 has also been implicated in neurological research. Tian et al. (2013) observed that GPR30 exerted anxiolytic effects by maintaining the balance between GABAergic and glutamatergic transmission in the basolateral amygdala of mice, suggesting a role in stress response and anxiety (Tian et al., 2013). Moreover, Hammond et al. (2011) found that GPR30 activation enhanced cholinergic function in the hippocampus, which might explain its effects on cognitive performance (Hammond et al., 2011).

Propriétés

IUPAC Name

(3aS,4R,9bR)-4-(5-bromo-2-methoxyphenyl)-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrFNO/c1-23-18-8-5-11(20)9-16(18)19-14-4-2-3-13(14)15-10-12(21)6-7-17(15)22-19/h2-3,5-10,13-14,19,22H,4H2,1H3/t13-,14+,19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLAUQAYNBUDIJ-BIENJYKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2C3CC=CC3C4=C(N2)C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)[C@H]2[C@H]3CC=C[C@H]3C4=C(N2)C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

GPR30 agonist-1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
GPR30 agonist-1
Reactant of Route 2
Reactant of Route 2
GPR30 agonist-1
Reactant of Route 3
GPR30 agonist-1
Reactant of Route 4
Reactant of Route 4
GPR30 agonist-1
Reactant of Route 5
Reactant of Route 5
GPR30 agonist-1
Reactant of Route 6
GPR30 agonist-1

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.